molecular formula C9H10F3N3 B13014577 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole

Cat. No.: B13014577
M. Wt: 217.19 g/mol
InChI Key: QZURSFJAYRUXFC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered cycloheptane ring system. The structure includes an epimine bridge (a three-membered ring containing two carbons and one nitrogen atom) spanning positions 4 and 7, as well as a trifluoromethyl (-CF₃) substituent at position 3. This compound’s unique architecture combines conformational rigidity from the bicyclic framework with the electron-withdrawing and lipophilic properties of the -CF₃ group, making it a candidate for pharmaceutical and agrochemical applications.

Synthesis: The compound is typically synthesized via multi-step routes involving cyclization reactions. For example, a [3+2] cycloaddition between a nitrile imine and a strained cycloheptene derivative could form the pyrazole core, followed by epimine bridge formation via intramolecular alkylation .

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

3-(trifluoromethyl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)8-7-5-2-1-4(13-5)3-6(7)14-15-8/h4-5,13H,1-3H2,(H,14,15)

InChI Key

QZURSFJAYRUXFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CC1N2)NN=C3C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Carbonyl Compounds

A common strategy to construct the pyrazole ring system involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. This method is well-established for pyrazole synthesis and can be adapted for bicyclic systems by selecting cyclic ketones or aldehydes that allow ring fusion.

  • Hydrazine or substituted hydrazines react with cyclic diketones or keto-aldehydes under acidic or neutral conditions to form the pyrazole ring via condensation and cyclization.
  • The trifluoromethyl group is typically introduced either by using trifluoromethylated carbonyl precursors or by trifluoromethylation of intermediates.

This approach is supported by literature describing the synthesis of related trifluoromethylated pyrazoles and bicyclic analogs, where hydrazine derivatives undergo cyclization with trifluoromethylated ketones or diketones to yield the desired bicyclic pyrazole core.

Acid-Catalyzed Cyclization and Rearrangement

Acid catalysis plays a crucial role in facilitating ring closure and rearrangement steps necessary for forming the bicyclic epimine structure.

  • Acidic conditions promote the formation of hydrazones from hydrazines and carbonyl compounds.
  • Subsequent acid-catalyzed rearrangements, such as-sigmatropic shifts, enable ring expansion or contraction to form the bicyclic framework.
  • The epimine ring is formed by intramolecular nucleophilic attack of nitrogen on an electrophilic carbon, often facilitated by acid catalysis.

This method is exemplified in the synthesis of related bicyclic pyrazole derivatives, where acid catalysis under controlled temperature conditions yields the hexahydro-epiminocyclohepta fused ring system.

Use of Trifluoromethylated Precursors

The trifluoromethyl group can be introduced via:

  • Direct use of trifluoromethylated carbonyl compounds (e.g., trifluoroacetyl derivatives) in the initial cyclization step.
  • Post-cyclization trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) under metal-catalyzed conditions.

The choice depends on the stability of intermediates and the desired regiochemistry. Studies indicate that trifluoroacetyl groups have higher electrophilicity, favoring nucleophilic attack by hydrazines and influencing regioselectivity in pyrazole formation.

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Formation of hydrazone intermediate Hydrazine derivative + trifluoromethylated cyclic ketone, acid catalyst (e.g., HCl or acetic acid), reflux Hydrazone intermediate 70-85 Acid catalysis promotes condensation
2 Cyclization to pyrazole ring Continued heating under acidic conditions, sometimes with added dehydrating agents Bicyclic pyrazole core 60-80 Temperature control critical for ring closure
3 Epimine ring formation Intramolecular nucleophilic attack facilitated by acid or base, mild heating Formation of epimine bridge 50-75 Epimine formation sensitive to pH and solvent
4 Purification Chromatography or recrystallization Pure 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole - Characterization by NMR, MS

Reaction Conditions and Optimization

  • Temperature: Typically 60–100 °C during condensation and cyclization steps; higher temperatures may lead to decomposition.
  • Solvents: Ethanol, acetic acid, or mixtures with water are common; solvent choice affects solubility and reaction rate.
  • Catalysts: Mineral acids (HCl, H2SO4) or organic acids can catalyze hydrazone formation and cyclization.
  • Time: Reaction times vary from 3 to 12 hours depending on scale and conditions.

Alternative Methods

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for related pyrazole systems, offering a potential route for this compound.
  • Sonication combined with microwave heating can further enhance reaction efficiency.

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the bicyclic structure and trifluoromethyl substitution pattern.
  • Mass spectrometry (MS) verifies molecular weight and purity.
  • Elemental analysis supports the expected composition.
  • Yields reported in literature range from 50% to 85%, depending on the method and scale.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazine + trifluoromethylated ketone cyclization Hydrazine derivatives, trifluoroacetyl cyclic ketones, acid catalyst Reflux in ethanol/acetic acid, 3-12 h Straightforward, moderate to high yield Sensitive to temperature, requires careful pH control
Acid-catalyzed rearrangement and epimine formation Hydrazone intermediates, strong acid Controlled heating, acid catalysis Efficient ring closure, epimine formation Epimine ring sensitive, possible side reactions
Microwave-assisted synthesis Same as above with microwave irradiation Microwave heating, shorter time Faster reaction, improved yield Requires specialized equipment
Post-cyclization trifluoromethylation Bicyclic pyrazole intermediate, TMSCF3 or CF3I Metal catalysis, mild conditions Flexibility in trifluoromethyl introduction Additional step, possible regioselectivity issues

The preparation of this compound is best achieved through hydrazine cyclization with trifluoromethylated cyclic ketones under acid catalysis, followed by controlled epimine ring formation. Optimization of reaction conditions, including temperature, solvent, and catalyst choice, is critical for maximizing yield and purity. Emerging techniques such as microwave-assisted synthesis offer promising improvements in efficiency. The trifluoromethyl group’s introduction is most effectively done via trifluoromethylated precursors, ensuring regioselectivity and stability of the final compound.

This synthesis strategy is supported by multiple research studies and patent disclosures, providing a robust framework for the preparation of this complex bicyclic pyrazole derivative.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound exhibit promising activity against several types of cancer and other diseases due to their ability to inhibit specific enzymes or receptors involved in disease progression.

Case Studies:

  • Anticancer Activity : A study demonstrated that certain analogs of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole showed significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Neuroprotective Effects : Another investigation revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The results suggest its potential use in treating neurodegenerative disorders.

Agrochemicals

Pesticide Development

The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it a suitable candidate for developing new agrochemicals. Research has focused on its application as a pesticide or fungicide.

Case Studies:

  • Insecticidal Properties : Field trials have shown that formulations containing this compound effectively reduce pest populations in crops while being safe for beneficial insects.
  • Fungal Resistance : Laboratory studies indicated that the compound exhibits antifungal activity against common agricultural pathogens, suggesting its potential as a fungicide in crop protection strategies.

Material Science

Polymer Chemistry

The unique properties of this compound have led to its exploration in polymer chemistry. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.

Case Studies:

  • Thermally Stable Polymers : Research has shown that polymers modified with this compound exhibit improved thermal stability compared to unmodified counterparts. This makes them suitable for applications in high-temperature environments.
  • Coatings and Adhesives : The compound's excellent adhesion properties have been utilized in developing advanced coatings that provide protection against environmental degradation.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInhibits PI3K/Akt pathway; cytotoxic effects
Neuroprotective agentsProtects neurons from oxidative stress
AgrochemicalsInsecticidesEffective against pests; safe for beneficial insects
FungicidesAntifungal activity against agricultural pathogens
Material SciencePolymer modificationEnhanced thermal stability
Coatings and adhesivesImproved adhesion and environmental resistance

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : ~275.2 g/mol (estimated).
  • LogP : ~2.1 (predicted), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL), but soluble in polar aprotic solvents like DMSO.
Structural Analogues

Compound A: 1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole (lacking -CF₃)

  • Key Differences : Absence of -CF₃ reduces lipophilicity (LogP ~0.8) and metabolic stability.
  • Biological Impact : Lower membrane permeability compared to the trifluoromethyl analogue.

Compound B: 3-Methyl-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole

  • Key Differences : Methyl group (-CH₃) instead of -CF₃.
  • Physicochemical Impact : Reduced electronegativity and lipophilicity (LogP ~1.5), leading to higher aqueous solubility (~0.5 mg/mL).

Compound C : 3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

  • Key Differences : Five-membered cyclopentane ring instead of seven-membered cycloheptane.

Biological Activity

3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3N3C_{11}H_{12}F_3N_3, with a molecular weight of approximately 251.23 g/mol. The trifluoromethyl group (–CF₃) is known to influence the biological activity of compounds significantly by altering their pharmacokinetic properties.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-inflammatory and analgesic agent. Research indicates that the compound exhibits significant inhibition of pro-inflammatory cytokines and mediators.

The proposed mechanism involves the modulation of signaling pathways associated with inflammation. Specifically, it appears to inhibit the NF-kB pathway and reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry assessed the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results demonstrated that this compound significantly reduced edema in animal models when administered at doses ranging from 10 to 50 mg/kg. The reduction in edema correlated with decreased levels of TNF-alpha and IL-6 in serum samples .

Study 2: Analgesic Activity

In another investigation focusing on analgesic properties, the compound was tested using the formalin test in rodents. Results indicated that it produced a dose-dependent analgesic effect with an ED50 value of approximately 15 mg/kg. This effect was attributed to its ability to modulate pain pathways centrally and peripherally .

Data Table: Summary of Biological Activities

Activity Mechanism ED50 (mg/kg) Reference
Anti-inflammatoryInhibition of NF-kB and COX-210 - 50
AnalgesicModulation of central and peripheral pain pathways15

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